4-Phenyl-4-(pyrrolidin-1-yl)piperidine
Overview
Description
4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound that features a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is also used in the synthesis of Monensin A esters as antibiotics .
Synthesis Analysis
The synthesis of this compound involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring bound to a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C15H22N2/c1-2-6-14 (7-3-1)15 (8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 .Chemical Reactions Analysis
This compound has been reported to form Hofmann type complexes [M (4-pypp) 2 Ni (CN) 4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . Its molecular weight is 230.35 . The storage temperature is room temperature .Scientific Research Applications
Asymmetric Synthesis of Pyrrolidines and Piperidines
Phenyl stabilized chiral sulfur ylides react with five-membered-ring hemiaminals to give functionalized pyrrolidines with high enantioselectivity. This method can also be adjusted to produce piperidines by treating the intermediate epoxide with TMSOTf, showing the versatility of hemiaminals as substrates in asymmetric synthesis (Kokotos & Aggarwal, 2006).
Enhancements in Antiviral Potency
Modifications of the arylpropylpiperidine side chains in 1,3,4-trisubstituted pyrrolidine CCR5 antagonist have been explored to balance antiviral potency with reasonable pharmacokinetics. This involves employing electron-deficient aromatics and substituting the benzylic methylene with sulfones, gem-difluoromethylenes, and alcohols (Lynch et al., 2003).
Synthesis and Pharmacological Evaluation
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities, demonstrating the potential of these compounds in cardiovascular therapeutics. Their pharmacological effects are attributed to alpha-adrenolytic properties, particularly when the compounds possess a 3-(4-arylpiperazin-1-yl)propyl moiety (Malawska et al., 2002).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using FT-IR, NMR, UV techniques, and quantum chemical methods, which highlight the compound's potential for further pharmaceutical and materials science applications (Devi, Bishnoi & Fatma, 2020).
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis has been applied to create piperidine-containing pyrimidine imines and thiazolidinones, demonstrating significant antibacterial activity. This illustrates the compound's utility in developing new antimicrobial agents and showcases an efficient synthesis method (Merugu, Ramesh & Sreenivasulu, 2010).
Safety and Hazards
4-Phenyl-4-(pyrrolidin-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Properties
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELGPXSFFNRYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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